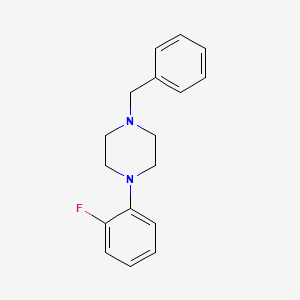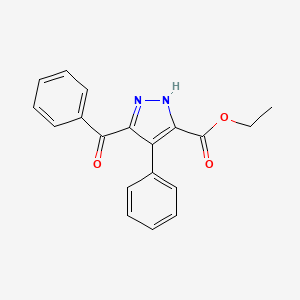
phenyl 3-(1-benzoyl-1H-benzimidazol-2-yl)-2-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 3-(1-benzoyl-1H-benzimidazol-2-yl)-2-phenylacrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PBPA and is a member of the benzimidazole family of compounds. PBPA is a white crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of PBPA is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. PBPA has also been found to inhibit the growth of cancer cells by interfering with the cell cycle and inducing cell cycle arrest. The antibacterial and antifungal activity of PBPA is believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
PBPA has been found to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. PBPA has also been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cell proliferation. In addition, PBPA has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the main advantages of PBPA for lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a potentially safer alternative for use in cancer research. However, one of the limitations of PBPA is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on PBPA. One area of interest is the development of more efficient synthesis methods for PBPA. Another area of interest is the investigation of PBPA as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of PBPA and to optimize its anticancer activity. Finally, the use of PBPA as a fluorescent probe for the detection of metal ions could be further explored.
Conclusion:
In conclusion, PBPA is a chemical compound that has potential applications in various fields of scientific research. Its anticancer, antibacterial, and antifungal activity make it a promising candidate for further investigation. The development of more efficient synthesis methods and the investigation of PBPA as a potential treatment for other diseases are areas of interest for future research.
合成法
The synthesis of PBPA involves the reaction of 2-phenylacrylic acid with 1-benzoyl-2-aminobenzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is obtained by filtration and purification using column chromatography. The yield of PBPA is typically around 50-60%.
科学的研究の応用
PBPA has potential applications in various fields of scientific research. It has been found to exhibit anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PBPA has also been found to have antibacterial and antifungal activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, PBPA has been investigated for its potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O3/c32-28(22-14-6-2-7-15-22)31-26-19-11-10-18-25(26)30-27(31)20-24(21-12-4-1-5-13-21)29(33)34-23-16-8-3-9-17-23/h1-20H/b24-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPDUWXBSMJPAS-HIXSDJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C(=O)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4)/C(=O)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-benzyl-2-methoxyethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5688179.png)

![1-(4-fluorophenyl)-2-[3-(3-methoxyphenoxy)-1-azetidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5688195.png)
![N'-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]urea](/img/structure/B5688198.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5688214.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methylphenyl)methanone](/img/structure/B5688222.png)
![6-(3-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5688226.png)
![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)
![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5688260.png)

![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)